Cas no 392248-40-7 (3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile)

3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile
- Benzenepropanenitrile, α-(1,3-dihydro-1-methyl-2H-benzimidazol-2-ylidene)-β-oxo-4-(phenylmethyl)-
- 392248-40-7
- (E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile
- (Z)-3-(4-benzylphenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
- 3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile
- SR-01000424714-1
- AKOS001611637
- F0336-0105
- SR-01000424714
-
- インチ: 1S/C24H19N3O/c1-27-22-10-6-5-9-21(22)26-24(27)20(16-25)23(28)19-13-11-18(12-14-19)15-17-7-3-2-4-8-17/h2-14,26H,15H2,1H3
- InChIKey: ALRMOUATSCLLQM-UHFFFAOYSA-N
- SMILES: C1(C(=O)C(=C2N(C)C3=CC=CC=C3N2)C#N)=CC=C(CC2=CC=CC=C2)C=C1
計算された属性
- 精确分子量: 365.152812238g/mol
- 同位素质量: 365.152812238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 28
- 回転可能化学結合数: 4
- 複雑さ: 607
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 61.8Ų
じっけんとくせい
- 密度みつど: 1.219±0.06 g/cm3(Predicted)
- Boiling Point: 497.9±45.0 °C(Predicted)
- 酸度系数(pKa): -1.73±0.20(Predicted)
3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0336-0105-5μmol |
3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |
392248-40-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0336-0105-15mg |
3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |
392248-40-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0336-0105-25mg |
3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |
392248-40-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0336-0105-30mg |
3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |
392248-40-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0336-0105-75mg |
3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |
392248-40-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0336-0105-10μmol |
3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |
392248-40-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0336-0105-4mg |
3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |
392248-40-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0336-0105-40mg |
3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |
392248-40-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0336-0105-100mg |
3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |
392248-40-7 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
A2B Chem LLC | BA59589-50mg |
3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |
392248-40-7 | 50mg |
$504.00 | 2024-04-20 |
3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile 関連文献
-
1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrileに関する追加情報
Chemical Compound CAS No 392248-40-7: 3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile
The compound with CAS No 392248-40-7, known as 3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-ylidene-3-oxopropanenitrile, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of benzodiazepines, which are well-known for their diverse biological activities and structural complexity.
Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Its unique structure, featuring a benzodiazole ring system and a nitrile group, makes it an ideal candidate for exploring new drug delivery mechanisms. The benzodiazole moiety is particularly interesting due to its ability to interact with various biological targets, including enzymes and receptors.
One of the most promising applications of this compound is in the field of oncology. Researchers have demonstrated that it exhibits potent anti-cancer properties by selectively targeting cancer cells while sparing healthy tissues. This selectivity is attributed to the compound's ability to modulate specific signaling pathways involved in tumor growth and metastasis.
In addition to its therapeutic potential, this compound has also been investigated for its role in materials science. Its rigid molecular structure and conjugated system make it a suitable candidate for use in advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent advancements in synthetic methodologies have enabled the scalable production of this compound, further enhancing its applicability in industrial settings.
The synthesis of 3-(4-benzylphenyl)-benzodiazol-ylidene-propanenitrile involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the benzodiazole ring through cyclization reactions and the subsequent introduction of the nitrile group via nucleophilic substitution.
From a structural standpoint, this compound exhibits a high degree of symmetry and conjugation, which contributes to its stability and reactivity. The presence of electron-withdrawing groups such as the nitrile moiety enhances its electronic properties, making it an attractive candidate for use in electronic devices.
Furthermore, this compound has been extensively studied using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These studies have provided valuable insights into its molecular geometry and dynamic behavior at the atomic level.
In conclusion, CAS No 392248-40-7 represents a cutting-edge compound with multifaceted applications across various scientific disciplines. Its unique chemical structure and promising biological activity position it as a key player in future research and development efforts.
392248-40-7 (3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile) Related Products
- 848335-57-9(N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide)
- 116140-53-5(rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid)
- 2138121-60-3(4-Ethyl-1-(thiophen-2-yl)cyclohex-2-en-1-ol)
- 1353955-38-0(3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester)
- 1100751-76-5(N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide)
- 898441-36-6(4-benzenesulfonamido-N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-ylbenzamide)
- 2229536-14-3(1-(dimethoxymethyl)-4,4-difluorocyclohexan-1-amine)
- 1261567-41-2(3,6-Difluoro-2-hydroxybenzylamine)
- 33556-04-6(methyl 4-amino-2-methoxybenzoate hydrochloride)
- 1261845-91-3(3,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyridine)




